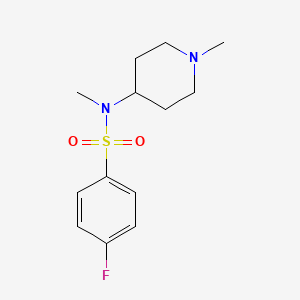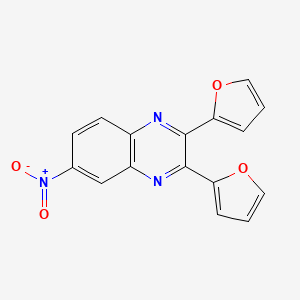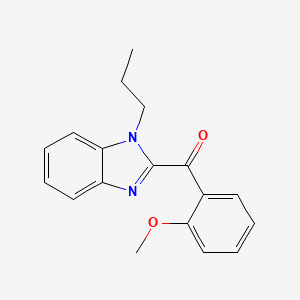
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, also known as PBM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PBM belongs to the family of benzimidazole derivatives and has been synthesized using several methods. The purpose of
Mecanismo De Acción
The mechanism of action of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is not fully understood, but it has been suggested that (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone may act by inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to modulate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been shown to have several biochemical and physiological effects, including reducing oxidative stress, modulating inflammation, and inhibiting cell proliferation. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is also relatively easy to synthesize, making it readily available for use in research. However, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, including its potential use in combination with other drugs for cancer therapy, further studies on its neuroprotective properties, and its potential use as an anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosage and administration route of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone and to investigate its potential toxicity in vivo.
Conclusion:
Overall, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been synthesized using different methods and has been studied for its potential use in cancer therapy, neuroprotection, and as an anti-inflammatory agent. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents, but also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route. There are several future directions for research on (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, including its potential use in combination with other drugs for cancer therapy, further studies on its neuroprotective properties, and its potential use as an anti-inflammatory agent.
Métodos De Síntesis
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been synthesized using different methods, including the reaction of 2-methoxybenzoyl chloride with propylamine to form 2-methoxy-N-propylbenzamide, which is then treated with o-phenylenediamine to form (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone. Another method involves the reaction of 2-methoxybenzoyl chloride with 1-propyl-1H-benzimidazole to form (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone.
Aplicaciones Científicas De Investigación
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and as an anti-inflammatory agent. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its use in combination with other drugs has shown promising results in cancer treatment. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain. Additionally, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been studied for its potential use as an anti-inflammatory agent, reducing inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-20-15-10-6-5-9-14(15)19-18(20)17(21)13-8-4-7-11-16(13)22-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZILTSRYGZBDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)


![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)
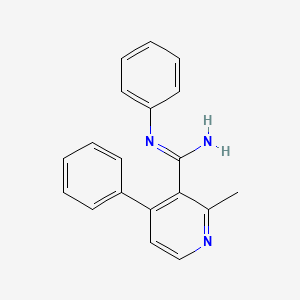
![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)
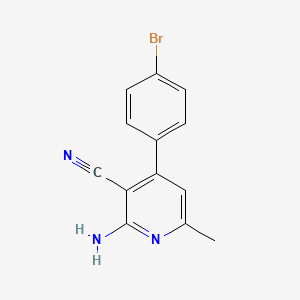
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)
![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
![4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)
